2-Methyl-3-heptanol

描述

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-3-heptanol can be synthesized through various methods, including:

Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable carbonyl compound. For example, reacting 2-methyl-3-heptanone with a Grignard reagent like methylmagnesium bromide can yield this compound.

Reduction of Ketones: The reduction of 2-methyl-3-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-methyl-3-heptanone. This process uses hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.

化学反应分析

Types of Reactions: 2-Methyl-3-heptanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-methyl-3-heptanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Reduction: Reduction of this compound can lead to the formation of hydrocarbons, such as 2-methylheptane, using strong reducing agents.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: 2-Methyl-3-heptanone.

Reduction: 2-Methylheptane.

Substitution: 2-Methyl-3-heptyl chloride or bromide.

科学研究应用

Chemical Synthesis

2-Methyl-3-heptanol is utilized in organic synthesis as an intermediate for producing various chemical compounds. Its structure allows it to participate in several reactions, including:

- Alkylation Reactions : It can be used to synthesize larger alcohols or other organic compounds through alkylation processes.

- Hydrogenation : This compound can serve as a substrate in hydrogenation reactions to produce more complex alcohols or hydrocarbons.

Case Study: Synthesis of Higher Alcohols

In a study conducted by researchers at the University of Tokyo, this compound was employed as a starting material for synthesizing higher alcohols through catalytic hydrogenation. The results indicated high yields and selectivity towards desired products, demonstrating its effectiveness in chemical synthesis .

Fragrance Industry

Due to its pleasant odor profile, this compound is also used in the fragrance industry as a scent component. It is noted for its floral and fruity notes, making it suitable for:

- Perfumes : Used in various formulations to enhance fragrance profiles.

- Personal Care Products : Incorporated into lotions and creams for added scent.

Application Example: Fragrance Formulation

A case study from the Journal of Fragrance Research highlighted the use of this compound in creating an innovative perfume blend that achieved high consumer satisfaction ratings due to its unique scent characteristics .

Biochemical Research

In biochemical applications, this compound serves as a reagent in proteomics research and other biological studies. Its role includes:

- Biochemical Assays : Used as a solvent or reagent in various assays to study enzyme activity or metabolic pathways.

- Sample Preparation : Acts as a stabilizing agent for certain biological samples during analysis.

Research Insight: Proteomics Application

A publication from Santa Cruz Biotechnology indicated that this compound is utilized in proteomics research for its ability to solubilize proteins without denaturing them, thus preserving their functional state during analysis .

Industrial Applications

Beyond laboratory settings, this compound finds applications in various industrial processes:

- Solvent Use : Employed as a solvent in paint formulations and coatings due to its effective solvating properties.

- Chemical Manufacturing : Acts as an intermediate in producing surfactants and emulsifiers.

Industrial Case Study

A report from Tokyo Chemical Industry Co., Ltd. described the utilization of this compound in manufacturing surfactants that demonstrated improved performance characteristics compared to traditional solvents .

作用机制

The mechanism of action of 2-Methyl-3-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The hydroxyl group in this compound can undergo protonation and deprotonation, affecting its reactivity and interactions with other molecules.

相似化合物的比较

Chemical Identity :

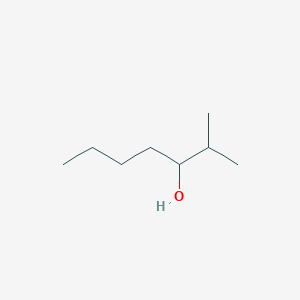

- IUPAC Name : 2-Methylheptan-3-ol

- Molecular Formula : C₈H₁₈O

- Molecular Weight : 130.23 g/mol (average mass) .

- CAS Registry Number : 18720-62-2 .

- Stereochemistry : Contains one undefined stereocenter .

Physical and Spectral Properties :

- Boiling Point : 433 ± 10 K (predicted) .

- Infrared Spectrum : Characteristic peaks at 3800–1330 cm⁻¹ (10% CCl₄) and 1330–400 cm⁻¹ (10% CS₂), confirmed using BECKMAN IR-9 (grating) .

- Structure : Branched-chain alcohol with hydroxyl (-OH) group at the third carbon and a methyl (-CH₃) group at the second carbon .

Comparison with Structurally Similar Compounds

2-Heptanol (C₇H₁₆O)

- Molecular Weight : 116.20 g/mol .

- CAS Number : 543-49-7 .

- Safety Profile : Requires personal protective equipment (PPE) such as face shields and safety glasses; causes skin/eye irritation .

- Key Differences: Chain Length: Shorter carbon chain (C7 vs. C8 in 2-Methyl-3-heptanol). Branching: Linear structure vs. branched structure in this compound. Boiling Point: Lower than this compound due to reduced molecular weight and branching .

5-Methyl-2-heptanol (C₈H₁₈O)

- Molecular Weight: 130.23 g/mol (identical to this compound) .

- Structure : Hydroxyl group at C2 and methyl group at C3.

- Boiling Point: ~172°C (predicted), lower than this compound (433 K ≈ 160°C) due to positional isomerism .

2-Methyl-3-pentanol (C₆H₁₄O)

- Molecular Weight : 102.17 g/mol .

- CAS Number : 565-67-3 .

- Key Differences: Chain Length: Shorter (C6 vs. C8). Applications: Less common in natural products compared to this compound .

Comparative Data Table

Research Findings and Functional Differences

Chemical Reactivity

- Association Behavior: this compound exhibits distinct ultrasonic absorption properties compared to linear alcohols like 1-octanol, attributed to its branched structure affecting molecular association .

- Solubility : Branched alcohols generally have lower water solubility than linear isomers due to steric hindrance.

生物活性

2-Methyl-3-heptanol, an organic compound classified as a tertiary alcohol, has garnered interest for its potential biological activities. With the molecular formula and a molecular weight of approximately 130.23 g/mol, this compound is structurally characterized by a heptane backbone with a methyl group at the second carbon and a hydroxyl group at the third carbon position. This unique structure allows it to interact with biological systems in various ways, influencing enzymatic activities and metabolic pathways.

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 130.23 g/mol

- Boiling Point: Approximately 161°C

- Solubility: Soluble in organic solvents, with limited solubility in water.

Enzymatic Interactions

As a tertiary alcohol, this compound can form hydrogen bonds, which may influence various enzymatic reactions. The hydroxyl group can act as a substrate or inhibitor for enzymes involved in metabolic pathways. Research indicates that alcohols like this compound can modulate enzyme activity through competitive inhibition or allosteric modulation, impacting processes such as glycolysis and lipid metabolism .

Antimicrobial Properties

Studies have shown that certain alcohols exhibit antimicrobial properties. While specific research on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance, secondary metabolites from Bacillus species have shown significant antimicrobial activity, suggesting that structural analogs may possess similar properties .

Study on Insect Pheromones

A notable study investigated the role of similar compounds in insect behavior. It was found that 4-methyl-3-heptanol serves as an aggregation pheromone for certain beetle species. This suggests that this compound may also play a role in ecological interactions, potentially influencing behavior through olfactory signaling pathways .

Synthesis and Biological Testing

In laboratory settings, the synthesis of this compound has been achieved through various methods, including Grignard reactions. Following synthesis, biological assays are typically conducted to evaluate the compound's activity against specific targets, such as cancer cell lines or microbial pathogens. For example, similar compounds were tested for antiproliferative activities against prostate cancer cells, indicating potential therapeutic applications .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-Methyl-3-heptanol?

- Methodological Answer : The Grignard reaction is a primary method for synthesizing secondary alcohols like this compound. For example, reacting a Grignard reagent (e.g., pentylmagnesium bromide) with a ketone (e.g., 3-pentanone) under anhydrous conditions yields the target alcohol. Post-reaction hydrolysis with dilute acid and purification via fractional distillation or chromatography ensures product integrity . Alternative routes, such as hydroboration-oxidation of alkenes or catalytic hydrogenation of ketones, may also be explored but require optimization of stereochemical outcomes .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the alcohol’s structure by identifying methyl branching at C2 and hydroxyl positioning at C3.

- Infrared Spectroscopy (IR) : The O-H stretch (~3200–3600 cm) and C-O vibrations (~1050–1250 cm) validate functional groups .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves purity and detects byproducts (e.g., dehydration-derived alkenes) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas .

- Storage : Store in a cool, dry, well-ventilated space away from oxidizers and ignition sources. Avoid long-term storage to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., boiling point, stability) for this compound?

- Methodological Answer : Discrepancies in reported data (e.g., boiling point variations) arise from differences in experimental conditions or purity. To address this:

- Cross-Validation : Compare results from multiple techniques (e.g., differential scanning calorimetry for decomposition temperature, dynamic vapor pressure measurements for boiling points) .

- Computational Modeling : Use software like Gaussian to predict thermodynamic properties (e.g., log ) and validate against experimental data .

- Systematic Replication : Reproduce experiments under controlled conditions (e.g., standardized pressure, inert atmospheres) .

Q. What strategies optimize the yield of this compound in Grignard reactions?

- Methodological Answer :

- Reagent Stoichiometry : Use a 10–20% excess of the Grignard reagent to drive ketone conversion .

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., enolization).

- Solvent Selection : Anhydrous diethyl ether or THF enhances reagent stability and reactivity .

- Workup Optimization : Quench reactions with saturated ammonium chloride to minimize byproduct formation.

Q. How can reaction mechanisms involving this compound be investigated?

- Methodological Answer :

- Isotopic Labeling : Introduce -labeled water during hydrolysis to trace hydroxyl group origins via mass spectrometry .

- Kinetic Studies : Monitor reaction progress using in-situ IR or Raman spectroscopy to identify intermediates.

- Computational Studies : Apply density functional theory (DFT) to model transition states and activation energies for acid-catalyzed dehydration pathways .

Q. What are the challenges in quantifying this compound’s environmental persistence?

- Methodological Answer : Limited data on biodegradation and aquatic toxicity necessitate:

- Microcosm Studies : Simulate environmental conditions (e.g., soil/water systems) to measure half-life under aerobic/anaerobic conditions.

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships based on log and molecular volume .

- Analytical Detection : Employ solid-phase microextraction (SPME) coupled with GC-MS for trace-level quantification in environmental matrices .

属性

IUPAC Name |

2-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVFLDUEHSIZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031073 | |

| Record name | 2-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18720-62-2 | |

| Record name | 2-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。